Welcome to the BenchChem Online Store!
molecular formula C11H7ClN2S B8716281 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetonitrile

2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetonitrile

Cat. No. B8716281
M. Wt: 234.71 g/mol
InChI Key: VATBLIZQMIUHJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08901156B2

Procedure details

A catalytic amount of 18-crown-6-ether (20 mg) was added to a solution of 4-(chloromethyl)-2-(4-chlorophenyl)thiazole (0.55 g, 2.25 mmol) in acetonitrile (20 mL), followed by potassium cyanide (0.22 g, 3.37 mmol) and the reaction mixture was refluxed for 10 h. The reaction mixture was then quenched with water and the organic product extracted with EtOAc. The combined extracts were washed with H2O and brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product was purified by column chromatography (silica gel 60-120 mesh, eluent 15% EtOAc in petroleum ether) to afford 2-(2-(4-chlorophenyl)thiazol-4-yl)acetonitrile (0.43 g, yield 82%) as an off-white solid. 1H NMR (300 MHz, CDCl3) δ 7.89-7.86 (d, J=8.6 Hz, 2H), 7.45-7.42 (d, J=8.6 Hz, 2H), 7.32 (m, 1H), 3.96 (s, 2H). MS (ESI) m/z: Calculated for C11H7ClN2S: 234.00. found: 235.0 (M+H)+.
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
0.55 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
20 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[N:4]=[C:5]([C:8]2[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=2)[S:6][CH:7]=1.[C-:15]#[N:16].[K+]>C(#N)C.C1OCCOCCOCCOCCOCCOC1>[Cl:14][C:11]1[CH:12]=[CH:13][C:8]([C:5]2[S:6][CH:7]=[C:3]([CH2:2][C:15]#[N:16])[N:4]=2)=[CH:9][CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.22 g
Type
reactant
Smiles
[C-]#N.[K+]
Step Two
Name
Quantity
0.55 g
Type
reactant
Smiles
ClCC=1N=C(SC1)C1=CC=C(C=C1)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
20 mg
Type
catalyst
Smiles
C1COCCOCCOCCOCCOCCO1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 10 h
Duration
10 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then quenched with water
EXTRACTION
Type
EXTRACTION
Details
the organic product extracted with EtOAc
WASH
Type
WASH
Details
The combined extracts were washed with H2O and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (silica gel 60-120 mesh, eluent 15% EtOAc in petroleum ether)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C=1SC=C(N1)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.43 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.